molecular formula C19H25N3O3S B14955572 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone

Cat. No.: B14955572
M. Wt: 375.5 g/mol
InChI Key: WHVDTSNXYWQARU-UHFFFAOYSA-N
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Description

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone is a complex organic compound that features a combination of several functional groups, including a piperazine ring, an indole moiety, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperazine Intermediate: Starting with a suitable piperazine derivative, the sulfone group can be introduced through oxidation reactions.

    Indole Derivative Preparation: The indole moiety can be synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the indole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidation products.

    Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for novel polymers.

    Biological Research: It could be used as a probe to study biological processes involving piperazine or indole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfone group could play a role in enhancing the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone: Similar structure but lacks the methyl group on the indole moiety.

    1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone: Similar structure but with a different heterocyclic ring.

Uniqueness

The presence of the sulfone group and the specific substitution pattern on the indole moiety make 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone unique. These features could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(4-methylindol-1-yl)ethanone

InChI

InChI=1S/C19H25N3O3S/c1-15-3-2-4-18-17(15)5-7-22(18)13-19(23)21-10-8-20(9-11-21)16-6-12-26(24,25)14-16/h2-5,7,16H,6,8-14H2,1H3

InChI Key

WHVDTSNXYWQARU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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